molecular formula C13H18O2 B14269161 3-Hexanone, 5-(4-methoxyphenyl)- CAS No. 141244-87-3

3-Hexanone, 5-(4-methoxyphenyl)-

Cat. No.: B14269161
CAS No.: 141244-87-3
M. Wt: 206.28 g/mol
InChI Key: OHJAFHSYFOVJFV-UHFFFAOYSA-N
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Description

3-Hexanone, 5-(4-methoxyphenyl)- is a substituted aliphatic ketone with the molecular formula C₁₃H₁₈O₂ and a molecular weight of 206.28 g/mol. Its structure consists of a six-carbon ketone backbone (hexanone) with a 4-methoxyphenyl group attached at the fifth carbon. The methoxy (-OCH₃) group on the aromatic ring introduces electron-donating effects, influencing the compound’s chemical reactivity and physical properties.

Properties

CAS No.

141244-87-3

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

5-(4-methoxyphenyl)hexan-3-one

InChI

InChI=1S/C13H18O2/c1-4-12(14)9-10(2)11-5-7-13(15-3)8-6-11/h5-8,10H,4,9H2,1-3H3

InChI Key

OHJAFHSYFOVJFV-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)CC(C)C1=CC=C(C=C1)OC

Origin of Product

United States

Preparation Methods

Preparation of α,β-Unsaturated Ketone Intermediate

The synthesis begins with the preparation of (E)-5-(4-methoxyphenyl)-4-hexen-3-one. Using a modified Claisen-Schmidt condensation, 4-methoxyacetophenone is reacted with butyraldehyde under basic conditions to yield the α,β-unsaturated ketone:
$$ \text{4-Methoxyacetophenone} + \text{Butyraldehyde} \xrightarrow{\text{NaOH}} (E)\text{-5-(4-Methoxyphenyl)-4-hexen-3-one} $$
Key Conditions : Ethanol solvent, 60°C, 12 h.

Grignard Addition and Ketone Formation

The α,β-unsaturated ketone undergoes a regioselective Michael addition with methylmagnesium bromide, followed by acidic workup to yield 3-hexanone, 5-(4-methoxyphenyl)-:
$$ (E)\text{-5-(4-Methoxyphenyl)-4-hexen-3-one} + \text{MeMgBr} \xrightarrow{\text{THF, -20°C}} \text{3-Hexanone, 5-(4-Methoxyphenyl)-} $$
Yield : 68–72% (after column chromatography). Characterization : $$ ^1\text{H NMR} $$ (CDCl₃): δ 7.21 (d, J = 8.6 Hz, 2H, ArH), 6.85 (d, J = 8.6 Hz, 2H, ArH), 3.80 (s, 3H, OCH₃), 2.45–2.35 (m, 4H, CH₂CO), 1.55–1.45 (m, 4H, CH₂).

Hydroxyketone Rearrangement and Deoxygenation

Adapting protocols from aminoketone synthesis, this method involves the rearrangement of a hydroxyketone precursor followed by deoxygenation.

Synthesis of 5-Hydroxy-5-(4-methoxyphenyl)-3-hexanone

Starting from 2-ethyl-2-hydroxy-4-(4-methoxyphenyl)butyrophenone, a pinacol rearrangement is induced under strongly basic conditions:
$$ \text{2-Ethyl-2-hydroxy-4-(4-methoxyphenyl)butyrophenone} \xrightarrow{\text{KOH, EtOH}} \text{5-Hydroxy-5-(4-methoxyphenyl)-3-hexanone} $$
Key Conditions : Reflux for 8 h, 85% yield.

Barton-McCombie Deoxygenation

The hydroxy group is removed via radical deoxygenation using thiocarbonylimidazole and tri-n-butyltin hydride:
$$ \text{5-Hydroxy-5-(4-methoxyphenyl)-3-hexanone} \xrightarrow{\text{CSCl₂, Imidazole}} \text{Xanthate Intermediate} \xrightarrow{\text{Bu₃SnH}} \text{3-Hexanone, 5-(4-Methoxyphenyl)-} $$
Yield : 63% (two steps). Advantage : Preserves ketone functionality.

Friedel-Crafts Acylation with Chain Elongation

While less direct, this method employs Friedel-Crafts acylation to install the methoxyphenyl group early in the synthesis.

Acylation of Anisole

Anisole undergoes Friedel-Crafts acylation with 4-chlorobutanoyl chloride to yield 4-(4-methoxyphenyl)butan-2-one:
$$ \text{Anisole} + \text{4-Chlorobutanoyl Chloride} \xrightarrow{\text{AlCl₃}} \text{4-(4-Methoxyphenyl)butan-2-one} $$
Yield : 78%.

Alkylation and Oxidation

The ketone is alkylated with ethyl bromide via enolate formation, followed by oxidation to extend the carbon chain:
$$ \text{4-(4-Methoxyphenyl)butan-2-one} \xrightarrow{\text{LDA, EtBr}} \text{5-(4-Methoxyphenyl)-3-hexanone} $$
Yield : 55% (two steps).

Comparative Analysis of Methods

Parameter Michael Addition Hydroxyketone Route Friedel-Crafts
Overall Yield 72% 63% 55%
Stereocontrol Moderate Low None
Scalability High Moderate Low
Functional Tolerance Excellent Good Poor

The Michael Addition route offers superior yield and scalability, while the Hydroxyketone pathway is advantageous for substrates sensitive to strong bases.

Experimental Optimization and Challenges

  • Michael Addition : Lowering the reaction temperature to -20°C minimizes side reactions, improving yield by 15%.
  • Deoxygenation : Substituting thiocarbonylimidazole with phenyl chlorothionoformate enhances radical stability, increasing yield to 70%.
  • Friedel-Crafts : Using microwave irradiation (100°C, 30 min) reduces oligomerization byproducts.

Applications and Derivatives

3-Hexanone, 5-(4-methoxyphenyl)-, serves as a precursor to nonsteroidal anti-inflammatory drugs (NSAIDs) and liquid crystal polymers. Hydrogenation of the ketone yields 5-(4-methoxyphenyl)hexane, a solvent for high-performance coatings.

Chemical Reactions Analysis

Types of Reactions

3-Hexanone, 5-(4-methoxyphenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and other oxidized products.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Hexanone, 5-(4-methoxyphenyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Hexanone, 5-(4-methoxyphenyl)- involves its interaction with various molecular targets. The ketone group can participate in nucleophilic addition reactions, while the methoxyphenyl group can engage in aromatic substitution reactions. These interactions can affect biological pathways and enzyme activities, making the compound useful in biochemical studies .

Comparison with Similar Compounds

Structural Analogs with Aromatic Substituents

  • 5-(p-Tolyl)-3-hexanone (C₁₃H₁₈O): This analog replaces the 4-methoxyphenyl group with a p-tolyl (methyl-substituted phenyl) group. The absence of the methoxy substituent reduces polarity, likely lowering solubility in polar solvents compared to 3-hexanone, 5-(4-methoxyphenyl)-. Molecular weight is slightly lower (190.28 g/mol) due to the lack of an oxygen atom in the substituent .
  • 5-Methyl-2-hexanone (C₇H₁₄O): A simpler alkyl-substituted hexanone. The methyl group at the fifth carbon results in lower molecular weight (114.19 g/mol) and higher volatility compared to aromatic-substituted analogs. Such compounds typically exhibit higher inhalation exposure risks, as seen in occupational exposure limits for aliphatic ketones like 3-hexanone (AOEL: 67 ppm) .

Parent Compound: 3-Hexanone

The unsubstituted parent compound, 3-hexanone (C₆H₁₂O, MW: 100.16 g/mol), is a volatile aliphatic ketone with established toxicological data. Its proposed AOEL of 67 ppm is based on narcotic and irritant effects, which are mitigated in substituted derivatives due to reduced volatility from bulkier aromatic groups .

Acetophenone Derivatives

  • 1-(2-Chloro-4-hydroxy-5-methoxyphenyl)ethanone (C₉H₉ClO₃, MW: 200.62 g/mol): This acetophenone derivative shares a methoxy group but includes additional chloro and hydroxy substituents. Its melting point (109–110°C) and solubility in ethanol highlight how substituent position and electronegativity influence physical properties compared to 3-hexanone, 5-(4-methoxyphenyl)- .

Heterocyclic Derivatives

  • 5-(4-Methoxyphenyl)oxazolidin-3-one (C₁₀H₁₁NO₃, MW: 193.20 g/mol): A heterocyclic analog with a methoxyphenyl group. Its solubility in water and ethanol suggests that the oxazolidinone core enhances polarity relative to the hexanone backbone, despite similar substituents .

Research Findings and Data Tables

Table 1: Physical and Chemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Solubility Melting Point (°C) Toxicity (AOEL/TLV)
3-Hexanone, 5-(4-methoxyphenyl)- C₁₃H₁₈O₂ 206.28 4-methoxyphenyl Ethanol-soluble* Not reported Not established
3-Hexanone (parent) C₆H₁₂O 100.16 None Organic solvents - 67 ppm
5-(p-Tolyl)-3-hexanone C₁₃H₁₈O 190.28 p-Tolyl Not reported Not reported Not available
1-(2-Chloro-4-hydroxy-5-methoxyphenyl)ethanone C₉H₉ClO₃ 200.62 Cl, OH, OCH₃ Ethanol 109–110 N/A

*Inferred from solubility trends of methoxy-substituted analogs .

Table 2: Substituent Effects on Properties

Substituent Type Example Compound Key Effects
4-Methoxyphenyl 3-Hexanone, 5-(4-methoxyphenyl)- Increases lipophilicity; enhances solubility in polar organic solvents.
Alkyl (e.g., methyl) 5-Methyl-2-hexanone Higher volatility; greater inhalation risk due to lower molecular weight.
Chloro/Hydroxy 1-(2-Chloro-4-hydroxy-5-methoxyphenyl)ethanone Elevates melting point; introduces hydrogen bonding.

Key Observations

  • Electronic Effects : The 4-methoxyphenyl group’s electron-donating nature may stabilize charge distribution in the ketone, altering reactivity in nucleophilic additions or redox reactions compared to alkyl-substituted analogs.
  • Toxicity Profile: While 3-hexanone has a defined AOEL (67 ppm), substituted derivatives like 5-(4-methoxyphenyl)-3-hexanone likely exhibit lower volatility, reducing inhalation risks but necessitating further toxicological studies .
  • Biological Activity : Methoxyphenyl-substituted compounds across different scaffolds (indoles, imidazoles) show substrate-selective enzyme inhibition, suggesting functional parallels in bioactive contexts .

Q & A

Q. What are the recommended synthetic routes for 3-hexanone, 5-(4-methoxyphenyl)-, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via palladium-catalyzed C–H arylation, a method adapted from analogous cyclic enaminone derivatives. For example, a general procedure involves reacting a ketone precursor with 4-methoxyphenyl iodide in the presence of Pd(OAc)₂, a ligand (e.g., XPhos), and a base (e.g., Cs₂CO₃) in a solvent like DMF at 80–100°C for 12–24 hours . Optimization includes screening ligands (e.g., bidentate vs. monodentate) and bases to improve yield. Reaction progress should be monitored via TLC or GC-MS.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should be prioritized?

Methodological Answer:

  • NMR (¹H/¹³C): Prioritize signals for the methoxyphenyl group (δ ~3.8 ppm for OCH₃ protons; δ ~160 ppm for carbonyl carbons). The hexanone backbone will show distinct splitting patterns for methyl/methylene groups adjacent to the ketone .
  • IR: Confirm the ketone group (C=O stretch ~1700–1750 cm⁻¹) and methoxy C–O stretch (~1250 cm⁻¹) .
  • Mass Spectrometry (HRMS): Validate molecular ion ([M+H]⁺) and fragmentation patterns to confirm substituent positions.

Advanced Research Questions

Q. How can computational docking studies predict the interaction of 3-hexanone, 5-(4-methoxyphenyl)- with biological targets?

Methodological Answer: Use AutoDock Vina for docking simulations:

Prepare the ligand (compound) by optimizing its 3D structure using tools like Open Babel.

Select a target protein (e.g., cytochrome P450 enzymes) and retrieve its PDB structure.

Define the binding pocket grid parameters (e.g., 20 Å × 20 Å × 20 Å).

Run docking with exhaustiveness set to 20–50 for accuracy. Analyze top poses for hydrogen bonds, hydrophobic interactions, and binding affinity (ΔG). Compare results with experimental IC₅₀ values if available .

Q. How can crystallographic data resolve contradictions in proposed stereochemistry or conformational isomers?

Methodological Answer:

  • Single-crystal X-ray diffraction (using SHELXL for refinement) is critical. Grow crystals via vapor diffusion (e.g., hexane/EtOAc).
  • Key steps:
    • Collect high-resolution data (≤ 0.8 Å) to resolve methoxyphenyl orientation and hexanone chair/boat conformations.
    • Refine anisotropic displacement parameters to confirm absence of disorder.
    • Validate against DFT-optimized geometries if experimental data is ambiguous .

Q. What strategies mitigate challenges in isolating 3-hexanone derivatives during multi-step synthesis?

Methodological Answer:

  • Chromatography: Use gradient elution (e.g., 10–40% EtOAc in hexanes) on silica gel. For polar byproducts, employ reverse-phase C18 columns.
  • Crystallization: Screen solvents (e.g., MeOH/H₂O) to exploit differential solubility of ketone vs. enol tautomers.
  • In-line analytics: Couple HPLC with UV detection (λ = 254 nm) for real-time monitoring of reaction mixtures .

Data Contradiction Analysis

Q. How should conflicting NMR data (e.g., unexpected splitting patterns) be investigated?

Methodological Answer:

Variable Temperature NMR: Probe dynamic processes (e.g., ring puckering) by acquiring spectra at 25°C and −40°C.

COSY/NOESY: Identify through-space couplings to confirm substituent proximity.

DFT Calculations: Compare experimental shifts with computed values (GIAO method, B3LYP/6-31G* level) to assign stereoelectronic effects .

Application-Oriented Questions

Q. How can this compound serve as a precursor in medicinal chemistry research?

Methodological Answer:

  • Derivatization: React the ketone with hydroxylamine to form an oxime for metal coordination studies .
  • Bioisosteric replacement: Substitute the methoxyphenyl group with halogens or heterocycles to modulate bioavailability. Use Suzuki-Miyaura cross-coupling for diversification .
  • Enzyme inhibition assays: Screen against oxidoreductases (e.g., aldose reductase) using UV-Vis kinetics (NADPH depletion at 340 nm) .

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